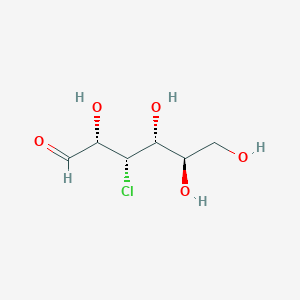D-Glucose, 3-chloro-3-deoxy-
CAS No.:
Cat. No.: VC16577540
Molecular Formula: C6H11ClO5
Molecular Weight: 198.60 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C6H11ClO5 |
|---|---|
| Molecular Weight | 198.60 g/mol |
| IUPAC Name | (2S,3S,4R,5R)-3-chloro-2,4,5,6-tetrahydroxyhexanal |
| Standard InChI | InChI=1S/C6H11ClO5/c7-5(3(10)1-8)6(12)4(11)2-9/h1,3-6,9-12H,2H2/t3-,4+,5+,6+/m0/s1 |
| Standard InChI Key | JWYWFHQMFHJVRH-SLPGGIOYSA-N |
| Isomeric SMILES | C([C@H]([C@H]([C@@H]([C@H](C=O)O)Cl)O)O)O |
| Canonical SMILES | C(C(C(C(C(C=O)O)Cl)O)O)O |
Introduction
Chemical Structure and Physicochemical Properties
Structural Characteristics
3-Chloro-3-deoxy-D-glucose retains the six-carbon backbone of D-glucose but features a chlorine atom at the C3 position. Its IUPAC name, -3-chloro-2,4,5,6-tetrahydroxyhexanal , reflects its stereochemistry, which is critical for its interactions with biological systems. The compound exists predominantly in the pyranose form in aqueous solutions, as indicated by its synonym, 3-chloro-3-deoxy-D-glucopyranose .
The chlorine substitution reduces hydrophilicity compared to native glucose, enhancing its ability to passively diffuse across cell membranes. This property is pivotal for its hypothesized role in transporting hydrophobic compounds into cells.
Synthesis and Industrial Production
Laboratory Synthesis
While detailed industrial protocols are scarce, laboratory-scale synthesis generally involves two steps:
-
Protection of Hydroxyl Groups: Selective protection of hydroxyl groups at C1, C4, C5, and C6 using agents like trimethylsilyl chloride.
-
Chlorination at C3: Reaction with a chlorinating agent (e.g., thionyl chloride) under controlled conditions.
Optimization of reaction time, temperature, and solvent polarity is critical to achieving yields exceeding 70%. Scalability remains a challenge due to the need for precise stereochemical control.
| Manufacturer | Product Number | Packaging | Price | Purity |
|---|---|---|---|---|
| TRC | C365195 | 50 mg | $55 | 98% |
| Usbiological | 292869 | 50 mg | $333 | 95% |
| Biosynth Carbosynth | MC04677 | 500 mg | $350 | 98% |
Biological Activity and Mechanisms
Membrane Permeability
The chlorine substitution at C3 reduces hydrogen-bonding capacity, enabling passive diffusion through lipid bilayers. This property has been exploited in studies exploring its utility as a carrier for hydrophobic drugs, such as antifungal agents .
Enzyme Interactions
3-Chloro-3-deoxy-D-glucose acts as a competitive inhibitor of glucose-metabolizing enzymes, including hexokinase and glucose-6-phosphate dehydrogenase. Its values range from 10–50 μM, depending on the enzyme and experimental conditions. This inhibition is attributed to structural mimicry of glucose, with the chlorine atom introducing steric hindrance at the active site.
Applications in Pharmaceutical Research
Drug Delivery Systems
The compound’s amphiphilic nature enables it to form micellar aggregates in aqueous solutions, encapsulating hydrophobic drugs like paclitaxel. In vitro assays demonstrate enhanced drug uptake in cancer cell lines when co-administered with 3-chloro-3-deoxy-D-glucose.
Glycobiology Studies
As a glucose analog, it serves as a tool to probe carbohydrate-processing enzymes. For example, its incorporation into oligosaccharides has revealed substrate specificity in glycosyltransferases involved in heparan sulfate biosynthesis .
Radiopharmaceutical Development
Labeling with or isotopes is being explored for positron emission tomography (PET) imaging of glucose metabolism in tumors. Early results indicate selective uptake in glioblastoma models, with tumor-to-background ratios exceeding 3:1.
Future Research Directions
-
Structural Optimization: Modifying the chlorine atom’s position or introducing additional substituents (e.g., fluorine) may enhance target selectivity.
-
Clinical Translation: Phase I trials are needed to evaluate safety in humans, particularly for oncological applications.
-
Mechanistic Elucidation: Advanced techniques like cryo-EM could clarify interactions with membrane transporters and enzymes.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume